alpha-Fluorocinnamic acid

Catalog No.
S754702
CAS No.
350-90-3
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Fluorocinnamic acid

CAS Number

350-90-3

Product Name

alpha-Fluorocinnamic acid

IUPAC Name

(Z)-2-fluoro-3-phenylprop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-

InChI Key

QONCEXMULRJPPY-VURMDHGXSA-N

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)F

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)F

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\F
  • Pharmaceutical Research

    Fluorinated cinnamic acids have been investigated for their potential biological properties. Some studies have explored their role in the development of new medications, particularly those targeting enzymes or receptors [].

  • Material Science Research

    Due to the presence of the fluorine atom, fluorinated cinnamic acids can possess unique chemical and physical properties. Researchers have explored their potential applications in the development of novel materials with specific functionalities, such as liquid crystals or organic semiconductors [].

Alpha-Fluorocinnamic acid is an organic compound with the molecular formula C₉H₇FO₂. It is characterized by a fluorine atom attached to the alpha position of the cinnamic acid structure, which consists of a phenyl ring attached to a propenoic acid moiety. This compound is known for its unique properties that arise from the presence of the fluorine substituent, which can influence both its chemical reactivity and biological activity.

Due to its functional groups. Notably, it can undergo decarboxylation when heated in the presence of copper, resulting in the formation of β-fluorostyrene . Additionally, it can be involved in cross-coupling reactions, such as the Suzuki–Miyaura reaction, where it reacts with boronic acids to produce α-fluorochalcones .

Research indicates that alpha-fluorocinnamic acid exhibits significant biological activity. It has been shown to potentiate the effects of biocides such as lactic acid against various bacteria, including Escherichia coli and Staphylococcus aureus, demonstrating a fractional inhibitory concentration index (FICI) less than or equal to 1, which indicates synergistic effects . This property suggests its potential application in enhancing antimicrobial formulations.

Alpha-Fluorocinnamic acid can be synthesized through several methods:

  • Palladium-Catalyzed Cross-Coupling: This method involves the reaction of α-fluorocinnamoyl chloride with boronic acids, leading to the formation of α-fluorochalcones .
  • Fluorination Reactions: Various fluorination techniques can be employed to introduce the fluorine atom into the cinnamic acid structure.
  • Decarboxylation: As mentioned earlier, heating alpha-fluorocinnamic acid in the presence of copper can yield β-fluorostyrene.

Alpha-Fluorocinnamic acid has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in antimicrobial agents.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of fluorinated compounds and chalcones.
  • Research: It is used in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic applications.

Interaction studies have highlighted alpha-fluorocinnamic acid's potential as a biocide potentiator. In combination with lactic acid, it has shown enhanced bactericidal activity against multiple strains of bacteria . These findings suggest that alpha-fluorocinnamic acid could be valuable in developing more effective disinfectant formulations.

Alpha-Fluorocinnamic acid shares structural similarities with several other compounds. Below is a comparison with some notable analogs:

Compound NameStructure TypeKey Characteristics
Cinnamic AcidNatural CompoundNo fluorine; widely studied for health benefits.
Beta-Fluorocinnamic AcidFluorinated AnalogFluorine at beta position; differing reactivity.
Alpha-Methylcinnamic AcidMethylated AnalogMethyl group at alpha position; different biological activity.
Hydrocinnamic AcidSaturated AnalogNo double bond; differing physical properties.

Uniqueness of Alpha-Fluorocinnamic Acid

Alpha-Fluorocinnamic acid's uniqueness lies in its fluorine substituent at the alpha position, which significantly alters its chemical properties and enhances its biological activity compared to other cinnamic acid derivatives. This characteristic makes it particularly interesting for research into new antimicrobial agents and synthetic methodologies.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

350-90-3

Wikipedia

(2Z)-2-fluoro-3-phenylprop-2-enoic acid

Dates

Modify: 2023-08-15

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